molecular formula C6H5ClO2S B089508 4-Chlorobenzenesulfinic acid CAS No. 100-03-8

4-Chlorobenzenesulfinic acid

Cat. No.: B089508
CAS No.: 100-03-8
M. Wt: 176.62 g/mol
InChI Key: AOQYAMDZQAEDLO-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfinic acid is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of benzenesulfinic acid, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfinic acid can be synthesized through the sulfonation of chlorobenzene. The process involves the reaction of chlorobenzene with sulfur dioxide and chlorine in the presence of a catalyst, typically aluminum chloride. The reaction conditions include maintaining a temperature range of 50-60°C and ensuring anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In industrial settings, this compound is produced by the continuous sulfonation of chlorobenzene using sulfuric acid. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through crystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-chlorobenzenesulfonic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to 4-chlorobenzenethiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinic acid group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: 4-Chlorobenzenesulfonic acid.

    Reduction: 4-Chlorobenzenethiol.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

Synthesis of Polymers

One of the primary industrial applications of 4-chlorobenzenesulfinic acid is in the production of polyarylene ether sulfones. It serves as an intermediate in the synthesis of 4,4'-dichlorodiphenyl sulfone, which is crucial for manufacturing high-performance polymers such as polysulfone and polyphenylene sulfone. These polymers are widely used in various applications due to their thermal stability and mechanical properties .

Polymer TypeMonomers Used
Polyether sulfone4,4'-dihydroxydiphenyl sulfone + 4,4'-dichlorodiphenyl sulfone
PolysulfoneBisphenol A + 4,4'-dichlorodiphenyl sulfone
Polyphenylene sulfone4,4'-dihydroxybiphenyl + 4,4'-dichlorodiphenyl sulfone

Anion Dopant in Mass Spectrometry

In analytical chemistry, this compound has been effectively used as an anion dopant for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application facilitates the analysis of neutral oligosaccharides by enhancing their ionization efficiency during mass spectrometric analysis .

Biodegradation Studies

Recent studies have highlighted the role of Pseudomonas aeruginosa RW41, a bacterial strain capable of mineralizing 4-chlorobenzenesulfonic acid. This capability suggests potential bioremediation applications for environments contaminated with by-products from DDT synthesis, where 4-chlorobenzenesulfonic acid is a major polar by-product .

Case Study:

  • Research Title: "Mineralization of 4-chlorobenzenesulfonate by Pseudomonas aeruginosa"
  • Findings: The study demonstrated that Pseudomonas aeruginosa RW41 could utilize 4-chlorobenzenesulfonic acid as a sole carbon source, leading to complete mineralization under aerobic conditions.

Synthesis of Chemical Intermediates

In laboratory settings, this compound is utilized as a precursor for synthesizing other chemical compounds such as 4-chloro-3-nitrobenzenesulfonic acid. This compound can be further transformed into various derivatives used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-chlorobenzenesulfinic acid involves its ability to participate in redox reactions. The sulfinic acid group can undergo oxidation or reduction, making it a versatile intermediate in various chemical processes. The molecular targets include enzymes that catalyze sulfoxidation and sulfonation reactions. Pathways involved include the formation of sulfonic acids and thiols, which are crucial in metabolic and synthetic pathways.

Comparison with Similar Compounds

  • 4-Chlorobenzenesulfonic acid
  • 4-Chlorobenzenethiol
  • Benzenesulfinic acid
  • Benzenesulfonic acid

Comparison: 4-Chlorobenzenesulfinic acid is unique due to the presence of both a chlorine atom and a sulfinic acid group, which imparts distinct reactivity compared to its analogs. For instance, 4-chlorobenzenesulfonic acid is more stable and less reactive in redox reactions, while 4-chlorobenzenethiol is more prone to oxidation. Benzenesulfinic acid lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.

Biological Activity

4-Chlorobenzenesulfinic acid, also known as p-chlorobenzenesulfonic acid (p-CBSA), is an organosulfur compound with significant biological activities and applications. This article reviews its biological activity, including toxicity, environmental impact, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H5ClO3SC_6H_5ClO_3S and is characterized by a sulfonic acid group attached to a chlorobenzene ring. Its structural formula is as follows:

Structure C6H4ClSO2H\text{Structure }\text{C}_6\text{H}_4\text{ClSO}_2\text{H}

Toxicity Studies

Research indicates that this compound exhibits various toxicological effects. A study conducted on rats reported clinical signs such as salivation and irregular breathing at higher doses (449 mg/kg-day). Significant increases in white blood cell counts were observed in female rats, while males showed slight testicular tubular degeneration and enteritis at high doses .

Summary of Toxicity Findings:

Dose (mg/kg-day)Observed EffectsNotable Findings
10Decreased erythrocyte countsIncreased reticulocyte counts
1Nonsignificant plasma transaminase increaseNo significant changes in hematology
449Clinical signs of toxicityTesticular degeneration in one male rat

Environmental Impact

This compound is a by-product of DDT synthesis and has been studied for its biodegradability. The bacterium Pseudomonas aeruginosa RW41 has been identified as capable of mineralizing this compound, indicating potential for bioremediation applications in contaminated environments .

Case Studies

  • Toxicological Assessment : In a study involving various doses of p-CBSA administered to rats, the highest dose resulted in observable clinical signs and organ weight changes. The study concluded that while some effects were noted, they were not consistently linked to exposure, suggesting variability in response among individuals .
  • Biodegradation Study : A significant finding was the isolation of Pseudomonas aeruginosa RW41, which can degrade 4-chlorobenzenesulfonic acid effectively. This strain represents a promising tool for environmental cleanup efforts related to industrial waste .

Potential Therapeutic Uses

While primarily studied for its toxicological properties, there is ongoing research into the potential therapeutic applications of sulfinic acids, including their roles as reducing agents in biochemical reactions. The structural similarity of sulfinic acids to amino acids suggests they might play a role in metabolic processes .

Q & A

Q. Basic: What are the optimal synthetic routes for 4-chlorobenzenesulfinic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:
A key synthesis involves isomerization of 2- or 3-chlorobenzenesulfonic acid derivatives using concentrated sulfuric acid at 100–300°C . To optimize conditions:

  • Temperature Control: Higher temperatures (>200°C) favor the 4-isomer due to thermodynamic stability.
  • Catalyst Screening: While sulfuric acid alone suffices, adding metal catalysts (e.g., FeCl₃, as seen in analogous sulfinic acid syntheses) may reduce reaction time .
  • Purity Analysis: Post-synthesis, use HPLC with UV detection (λ = 254 nm) to monitor isomeric ratios and confirm >95% 4-isomer yield .

Q. Basic: What analytical techniques are most reliable for characterizing this compound and verifying its purity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for aromatic proton signals at δ 7.5–8.0 ppm (para-substitution pattern) and absence of peaks from ortho/meta isomers.
    • ¹³C NMR: The sulfinic acid group (SO₂H) induces deshielding, with the C-4 carbon appearing at ~125 ppm .
  • Mass Spectrometry (ESI-MS): Confirm molecular ion [M-H]⁻ at m/z 190.5 (C₆H₄ClO₂S⁻) .
  • HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve isomeric impurities (<2% threshold) .

Q. Advanced: How does this compound participate in Pd-catalyzed cross-coupling reactions, and what factors influence yield?

Methodological Answer:
In Heck-type reactions, this compound acts as an arylating agent. Key parameters:

  • Catalyst System: Pd(OAc)₂ (5 mol%) with Cu(OAc)₂ as an oxidant enables coupling with alkenes (e.g., 4-chlorostyrene) at 80°C in DMF, yielding 67–83% .
  • Electronic Effects: The electron-withdrawing Cl group enhances electrophilicity, favoring oxidative addition to Pd⁰.
  • Side Reactions: Competing sulfone formation may occur if oxidant excess exceeds 1.5 equivalents. Mitigate via stepwise reagent addition .

Q. Advanced: How can researchers ensure isomeric purity of this compound when synthesizing it from chlorobenzenesulfonic acid precursors?

Methodological Answer:

  • Isomer-Specific Quenching: During synthesis, rapid cooling after reaching 250°C minimizes 2-/3-isomer reformation .
  • Chromatographic Separation: Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to isolate the 4-isomer. Validate purity via melting point (mp ~145–148°C) and differential scanning calorimetry (DSC) .
  • Computational Modeling: DFT calculations (B3LYP/6-311+G(d,p)) predict thermodynamic stability of the 4-isomer, guiding reaction optimization .

Q. Advanced: How should researchers address contradictions in reported yields for sulfinic acid-mediated reactions?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve Pd catalyst solubility but may decompose sulfinic acids. Test alternatives like toluene/water biphasic systems .
  • Oxidant Selection: Cu(OAc)₂ vs. Ag₂CO₃: The latter increases yield but risks over-oxidation. Use cyclic voltammetry to map redox potentials of the sulfinic acid/oxidant pair .
  • Substrate Scope Limitations: Electron-deficient alkenes (e.g., acrylates) give higher yields (85%) vs. styrenes (67–83%). Pre-screen substrates via Hammett σ⁺ values to predict reactivity .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of sulfinic acid vapors, which may cause respiratory irritation.
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Store waste in sealed containers labeled "corrosive" .

Properties

IUPAC Name

4-chlorobenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQYAMDZQAEDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024768
Record name 4-Chlorobenzenesulphinic acid
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Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-03-8
Record name 4-Chlorobenzenesulfinic acid
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Record name 4-Chlorobenzenesulfinic acid
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Record name Benzenesulfinic acid, 4-chloro-
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Record name 4-Chlorobenzenesulphinic acid
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Record name p-chlorobenzenesulphinic acid
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Record name 4-CHLOROBENZENESULFINIC ACID
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Synthesis routes and methods

Procedure details

Thus, in a typical procedure, p-chlorobenzene sulfonyl chloride (24 g, 0.115 mol) was added to 250 ml H2O and the resulting suspension was cooled to 0° C. and stirred for 1 hour. Sodium sulfite (15.1 g, 0.120 mol) was then added and the reaction kept at 0° C., and a pH of 7.5 was maintained by addition of 15 percent NaOH using a pH-stat. After two hours the reaction was allowed to warm to 25° C. and stirred for an additional five hours. The resulting clear solution was filtered, the filtrate cooled to 0° C. and 12N HCl at 0° C. was added to the filtrate. The resulting precipitate was collected by filtration and dried under vacuum, to give p-chlorobenzenesulfinic acid as a white solid, 17.3 g (85 percent) mp 94°-96° C. (lit 93°-96° C.). The salt was generated by slurrying the acid in an EtOH/NaOH solution containing an excess of base. The sodium salt was purified by recrystallization from EtOH. Other metal sulfinate catalysts useful according to the present invention are similarly prepared.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chlorobenzenesulfinic acid

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